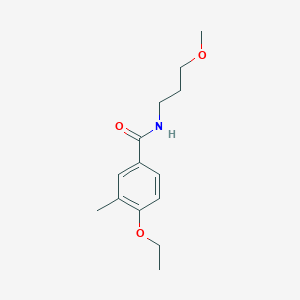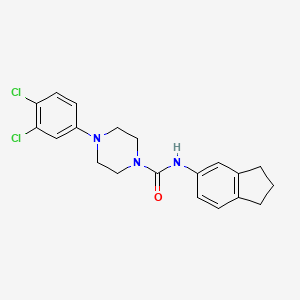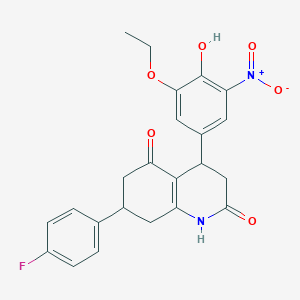![molecular formula C16H12Cl3N3S B4772551 3-(3-chlorophenyl)-5-[(3,4-dichlorobenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B4772551.png)
3-(3-chlorophenyl)-5-[(3,4-dichlorobenzyl)thio]-4-methyl-4H-1,2,4-triazole
Übersicht
Beschreibung
3-(3-chlorophenyl)-5-[(3,4-dichlorobenzyl)thio]-4-methyl-4H-1,2,4-triazole is a chemical compound that belongs to the class of triazole antifungal agents. It has been extensively studied for its potential applications in various scientific research fields, including pharmacology, biochemistry, and medicinal chemistry.
Wirkmechanismus
The mechanism of action of 3-(3-chlorophenyl)-5-[(3,4-dichlorobenzyl)thio]-4-methyl-4H-1,2,4-triazole involves the inhibition of fungal cytochrome P450-dependent lanosterol 14α-demethylase, which is a key enzyme in the biosynthesis of ergosterol, a vital component of fungal cell membranes. By inhibiting this enzyme, 3-(3-chlorophenyl)-5-[(3,4-dichlorobenzyl)thio]-4-methyl-4H-1,2,4-triazole disrupts the integrity of the fungal cell membrane, leading to cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(3-chlorophenyl)-5-[(3,4-dichlorobenzyl)thio]-4-methyl-4H-1,2,4-triazole are primarily related to its antifungal activity. It has been shown to inhibit the growth and proliferation of various fungal pathogens, leading to cell death. In addition, it has been investigated for its potential use as a chemotherapeutic agent for the treatment of cancer. Studies have shown that it exhibits cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(3-chlorophenyl)-5-[(3,4-dichlorobenzyl)thio]-4-methyl-4H-1,2,4-triazole in lab experiments include its potent antifungal and anticancer activity, as well as its relatively low toxicity compared to other antifungal and anticancer agents. However, its limitations include its limited solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of 3-(3-chlorophenyl)-5-[(3,4-dichlorobenzyl)thio]-4-methyl-4H-1,2,4-triazole. One potential direction is the development of new derivatives and analogs with improved pharmacological properties, such as increased potency and solubility. Another direction is the investigation of its potential use in combination with other antifungal and anticancer agents to enhance their efficacy. Finally, it could be studied for its potential use in other scientific research fields, such as microbiology and immunology.
Wissenschaftliche Forschungsanwendungen
3-(3-chlorophenyl)-5-[(3,4-dichlorobenzyl)thio]-4-methyl-4H-1,2,4-triazole has been extensively studied for its potential applications in various scientific research fields. In pharmacology, it has been shown to exhibit potent antifungal activity against a wide range of fungal pathogens, including Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. In addition, it has been investigated for its potential use as a chemotherapeutic agent for the treatment of cancer. In biochemistry, it has been used as a tool to study the mechanism of action of various enzymes and proteins. Finally, in medicinal chemistry, it has been studied for its potential use as a lead compound for the development of new antifungal and anticancer drugs.
Eigenschaften
IUPAC Name |
3-(3-chlorophenyl)-5-[(3,4-dichlorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl3N3S/c1-22-15(11-3-2-4-12(17)8-11)20-21-16(22)23-9-10-5-6-13(18)14(19)7-10/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXLGQYBGMHMKRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC2=CC(=C(C=C2)Cl)Cl)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl3N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-chlorophenyl)-5-[(3,4-dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-ethyl-5-({2-[(4-isopropylphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B4772470.png)
![4-[(1-benzyl-1H-indol-3-yl)methylene]-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4772478.png)
![4-methyl-N'-({5-[(2-methylphenoxy)methyl]-2-furyl}methylene)benzenesulfonohydrazide](/img/structure/B4772485.png)

![N-(4-fluorophenyl)-2-(1-{[4-(2-hydroxyethyl)-1-piperazinyl]acetyl}-3-oxo-2-piperazinyl)acetamide](/img/structure/B4772494.png)

![N-(3-acetylphenyl)-2-{[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4772508.png)
![N-{4-[(heptafluoropropyl)thio]phenyl}-2-phenylacetamide](/img/structure/B4772516.png)

![1-(4-bromophenyl)-2-{[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B4772539.png)
![8-{2-[(2-methoxyphenyl)amino]ethyl}-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4772547.png)


![2-[4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl]-N-[2-(3,4-diethoxyphenyl)ethyl]acetamide](/img/structure/B4772574.png)